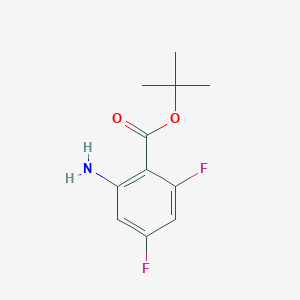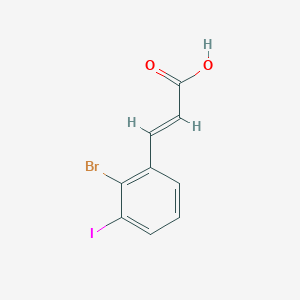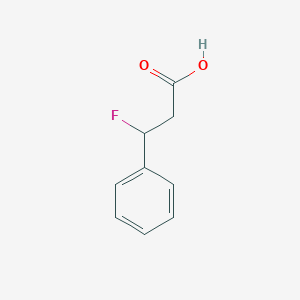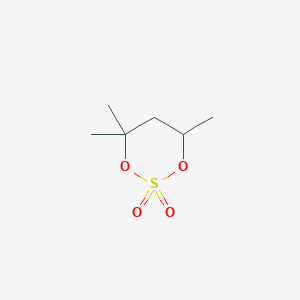
4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide is an organic compound with the molecular formula C6H12O2S It is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide typically involves the reaction of 1,3-propanediol with sulfur dioxide and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of microreactors can also enhance the safety and scalability of the production process. Industrial production methods focus on maintaining high purity and minimizing by-products through precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide involves its interaction with molecular targets through its sulfur and oxygen atoms These interactions can lead to the formation of reactive intermediates, which can further react with other molecules
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1,3,2-dioxathiolane 2,2-dioxide: Similar structure but with one less methyl group.
1,3,2-Dioxathiolane 2,2-dioxide: Lacks the additional methyl groups present in 4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide.
2,4,6-Trimethyl-1,3,5-dioxathiane: Different ring structure with similar methyl substitutions.
Uniqueness
This compound is unique due to its specific ring structure and the presence of three methyl groups, which influence its chemical reactivity and potential applications. The combination of sulfur and oxygen atoms in the ring also contributes to its distinct properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C6H12O4S |
|---|---|
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
4,4,6-trimethyl-1,3,2-dioxathiane 2,2-dioxide |
InChI |
InChI=1S/C6H12O4S/c1-5-4-6(2,3)10-11(7,8)9-5/h5H,4H2,1-3H3 |
InChI-Schlüssel |
QKQPNAREGDVVLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(OS(=O)(=O)O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B12966387.png)


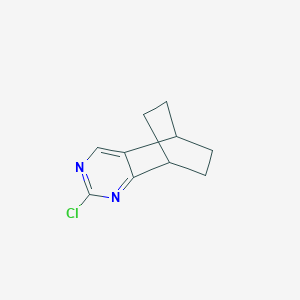
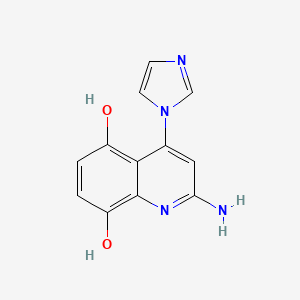
![2-(Trifluoromethyl)benzo[h]quinoline](/img/structure/B12966396.png)
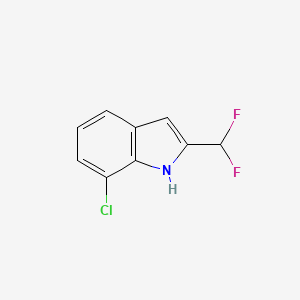
![tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B12966403.png)

